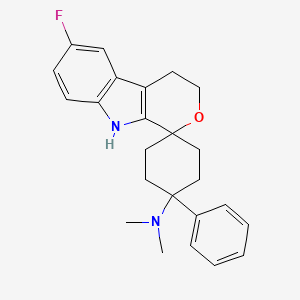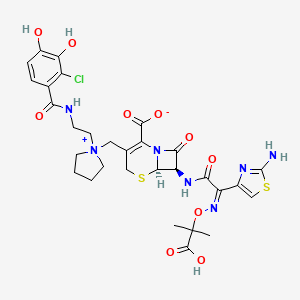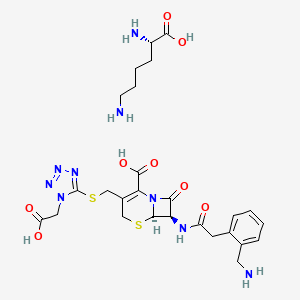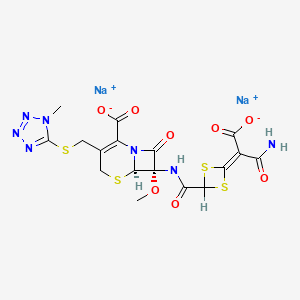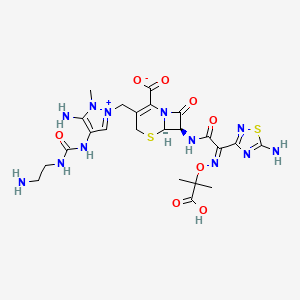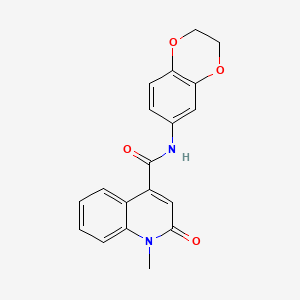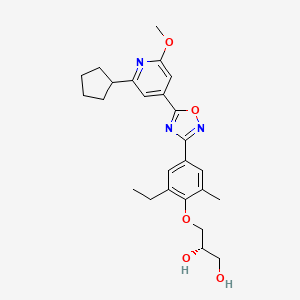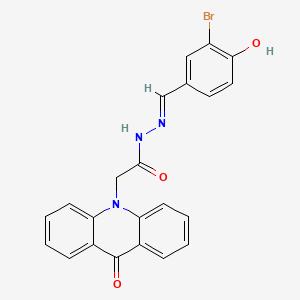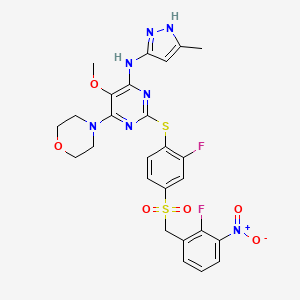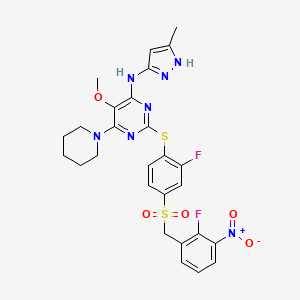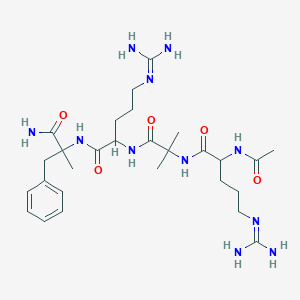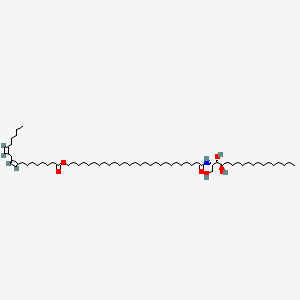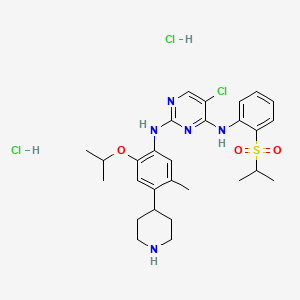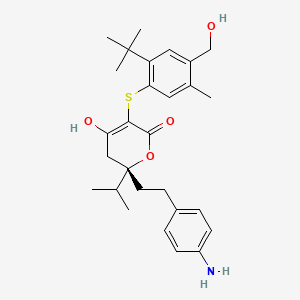
2H-Pyran-2-one, 6-(2-(4-aminophenyl)ethyl)-3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(1-methylethyl)-, (6S)-
Übersicht
Beschreibung
CI-1029 is an inhibitor of HIV protease, potenat against mutant HIV protease and resistant HIV strains. It contains excellent activity against the protease enzyme, good antiviral efficacy in cellular assays, and promising bioavailability in several animal species.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of pyran derivatives, demonstrating their significance in organic synthesis. For instance, a novel and convenient synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was developed using ultrasound-mediated condensation, highlighting the method's efficiency and environmental friendliness (Wang et al., 2011). This approach offers advantages such as simple work-up procedures, shorter reaction times, and higher yields.
Corrosion Inhibition
Research on pyran derivatives has also extended to their application as corrosion inhibitors. A study demonstrated that certain pyran derivatives significantly mitigate the corrosion of mild steel in sulfuric acid solutions. The inhibition efficiency was shown to increase with concentration, reaching up to 95% efficiency for specific derivatives, suggesting their potential as effective corrosion inhibitors (Saranya et al., 2020).
Novel Compound Synthesis
The synthesis of novel compounds using pyran derivatives has been a key area of interest. For example, synthesis efforts led to the creation of novel Schiff base ligand metal complexes, with potential antibacterial and antifungal applications, demonstrating the versatility of pyran derivatives in synthesizing compounds with possible biological activities (Pawar et al., 2016).
Advanced Material Applications
Another study focused on the anti-corrosion performance of pyran-2-one derivatives, showcasing their potential in protecting mild steel in acidic mediums. The findings suggest that these derivatives act as mixed-type inhibitors, with adsorption mechanisms playing a significant role in their inhibitory effects (El Hattak et al., 2021).
Theoretical Studies
Theoretical and computational studies have also been conducted to understand the properties and applications of pyran derivatives better. For instance, DFT analysis was used to explore the supra-molecular assemblies of substituted 4H-pyran derivatives, providing insights into their potential applications in materials science and engineering (Chowhan et al., 2020).
Eigenschaften
CAS-Nummer |
207736-05-8 |
|---|---|
Produktname |
2H-Pyran-2-one, 6-(2-(4-aminophenyl)ethyl)-3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(1-methylethyl)-, (6S)- |
Molekularformel |
C28H37NO4S |
Molekulargewicht |
483.66 |
IUPAC-Name |
(S)-6-(4-aminophenethyl)-3-((2-(tert-butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-4-hydroxy-6-isopropyl-5,6-dihydro-2H-pyran-2-one |
InChI |
InChI=1S/C28H37NO4S/c1-17(2)28(12-11-19-7-9-21(29)10-8-19)15-23(31)25(26(32)33-28)34-24-13-18(3)20(16-30)14-22(24)27(4,5)6/h7-10,13-14,17,30-31H,11-12,15-16,29H2,1-6H3/t28-/m0/s1 |
InChI-Schlüssel |
ZUBPKHVCBGWWGO-NDEPHWFRSA-N |
SMILES |
Cc1cc(c(cc1CO)C(C)(C)C)SC2=C(C[C@@](OC2=O)(CCc3ccc(cc3)N)C(C)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CI-1029; CI 1029; CI1029; UNII-VDH375TRL9; PD178390; PD 178390. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

